molecular formula C20H16N6O2 B2466940 1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795192-35-6

1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2466940
CAS No.: 1795192-35-6
M. Wt: 372.388
InChI Key: PVZGICVCPYFSFH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community This compound is characterized by its unique structure, which includes a methoxyphenyl group, two pyridine rings, and a triazole ring

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step often involves a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The reaction is typically catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with a suitable electrophile.

    Incorporation of Pyridine Rings: The pyridine rings are usually introduced via cross-coupling reactions, such as the Suzuki or Heck reactions, which involve palladium catalysts.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the methoxy group or the triazole ring.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings or the methoxyphenyl group. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Medicine: The compound is being explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Industry: In industrial settings, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one:

    1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one: Another chalcone derivative, this compound has a similar structure but with a different substitution pattern on the phenyl and pyridine rings.

    1-(2-Methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one: This compound also contains the methoxyphenyl and pyridine groups but with a different position of the pyridine ring.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to the chalcone derivatives.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-pyridin-2-yl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-28-16-7-3-2-6-15(16)26-19(14-9-12-21-13-10-14)18(24-25-26)20(27)23-17-8-4-5-11-22-17/h2-13H,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZGICVCPYFSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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